S-Adenosyl-L-methionine chloride dihydrochloride

Stability Purity Storage conditions

S-Adenosyl-L-methionine chloride dihydrochloride (CAS 86867-01-8) is a hydrochloride salt of the native sulfonium compound S-adenosyl-L-methionine (SAMe), a ubiquitous methyl donor and cofactor for enzyme-catalyzed methylations including catechol O-methyltransferase (COMT) and DNA methyltransferases (DNMT). This form is typically supplied as a ≥75% pure lyophilized powder with a molecular weight of 507.82 g/mol and is soluble in water at 100 mg/mL.

Molecular Formula C15H25Cl3N6O5S
Molecular Weight 507.8 g/mol
Cat. No. B592867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Adenosyl-L-methionine chloride dihydrochloride
SynonymsAdoMet; SAM
Molecular FormulaC15H25Cl3N6O5S
Molecular Weight507.8 g/mol
Structural Identifiers
InChIInChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
InChIKeyKBAFOJZCBYWKPU-XQVUROGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

S-Adenosyl-L-methionine Chloride Dihydrochloride Procurement Guide: Understanding the Native SAMe Methyl Donor for Research


S-Adenosyl-L-methionine chloride dihydrochloride (CAS 86867-01-8) is a hydrochloride salt of the native sulfonium compound S-adenosyl-L-methionine (SAMe), a ubiquitous methyl donor and cofactor for enzyme-catalyzed methylations including catechol O-methyltransferase (COMT) and DNA methyltransferases (DNMT) [1]. This form is typically supplied as a ≥75% pure lyophilized powder with a molecular weight of 507.82 g/mol and is soluble in water at 100 mg/mL . However, this compound is notably unstable at ambient temperatures, with documented purity loss of up to 10% per day at 25°C, necessitating storage at −20°C and shipping on dry ice [1].

Why S-Adenosyl-L-methionine Chloride Dihydrochloride Cannot Be Interchanged with Stabilized SAMe Salts in Research Protocols


The fundamental incompatibility between the chloride dihydrochloride salt of SAMe and its stabilized salt forms (e.g., tosylate, butanedisulfonate, phytate) stems from dramatically different stability profiles that dictate handling, storage, and experimental reproducibility. While stabilized salts such as the tosylate disulfate or 1,4-butanedisulfonate were specifically developed to overcome the inherent lability of the native compound for pharmaceutical and nutraceutical applications [1], these counterions may interfere with certain biochemical assays or alter cellular uptake kinetics [2]. The chloride dihydrochloride form, though requiring stringent cold-chain management, provides the native SAMe ion without large hydrophobic counterions that could potentially confound in vitro methyltransferase assays, SPR-based interaction studies, or cell-free expression systems. Interchanging these forms without re-validation risks experimental artifacts due to differential stability, degradation product profiles, or counterion-mediated assay interference.

Quantitative Differentiation Evidence: S-Adenosyl-L-methionine Chloride Dihydrochloride vs. Stabilized Salts and Alternative Methyl Donors


Ambient Temperature Instability: Quantified Purity Loss Rate of SAMe Chloride Dihydrochloride as a Stability Benchmark

The chloride dihydrochloride salt of SAMe exhibits substantial ambient temperature instability, with documented purity loss of 10% per day at 25°C based on UV and HPLC analysis . This inherent lability contrasts sharply with stabilized SAMe salts (tosylate, butanedisulfonate, phytate) that were specifically developed to enable pharmaceutical formulation and ambient storage [1]. The native compound's optimal aqueous solution stability occurs at pH 3–5 with large nonnucleophilic counterions [2]. Under accelerated conditions at 38°C over 14 days, aqueous SAMe degrades substantially, with only 52% and 32% of initial concentration remaining after 7 and 14 days, respectively [3].

Stability Purity Storage conditions Cold chain logistics

HPLC and Capillary Electrophoresis Purity Assessment: Validated Analytical Methods for SAMe Chloride Dihydrochloride

Purity of the chloride dihydrochloride salt is routinely assessed via HPLC and UV detection, with commercial preparations typically reporting ≥75% purity and initial preparation purity of 80–90% . For more precise quantification, a capillary electrophoresis (CE) method has been validated for monitoring both chemical degradation and diastereoisomeric epimerization at the sulfonium group in aqueous SAMe solutions [1]. This CE method achieves baseline separation of the S,S-SAMe diastereoisomer from its R,S-epimer and degradation products in under 10 minutes, with separation efficiency ranging from 172,520 to 311,439 theoretical plates per meter [1]. Additionally, a UPLC method validated per ICH guidelines has been developed to specifically monitor five SAMe-related impurities with demonstrated specificity, precision, linearity, and accuracy [2].

Analytical chemistry Quality control HPLC Capillary electrophoresis Purity verification

Inhibitor-Free Methyltransferase Assay Substrate: Reduced S-Adenosylhomocysteine Contamination in Purified SAMe Chloride Dihydrochloride

Certain commercial preparations of SAMe chloride dihydrochloride are specifically purified to remove S-adenosylhomocysteine (SAH), a known inhibitor of most SAM-dependent methyltransferases that is commonly found as a contaminant in other commercially available SAMe preparations . Additionally, these purified preparations contain no S-methylthioadenosine (MTA), a common impurity that may act as a substrate in some assay formats, resulting in high assay background . This purification profile is not uniformly guaranteed across all chloride dihydrochloride suppliers, but represents a value-added differential for methyltransferase enzymology applications.

Methyltransferase Enzymology Biochemical assay Substrate purity

Cell-Free Protein Expression Performance: SAMe Chloride Dihydrochloride as S30 Extract Supplement

The chloride dihydrochloride salt of SAMe has been specifically validated and documented for use as a medium supplement for S30 cell extract systems, which are employed in cell-free protein expression applications . This established application in prokaryotic cell-free expression systems provides a reproducible benchmark for in vitro transcription-translation workflows. The stabilized salt forms (tosylate, butanedisulfonate) are not typically documented for this specific research application, as their development was driven by pharmaceutical formulation requirements rather than biochemical assay compatibility [1].

Cell-free expression S30 extract In vitro transcription-translation Synthetic biology

COMT Interaction Studies: Validated SPR, QCM, and ITC Applications for SAMe Chloride Dihydrochloride

The chloride dihydrochloride salt of SAMe has been specifically used and documented for measuring interactions with catechol-O-methyltransferase (COMT) using surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and isothermal titration calorimetry (ITC) with supported lipid bilayers and vesicles . These biophysical techniques require precise, reproducible ligand preparation without interfering counterions. The chloride dihydrochloride form provides the native SAMe ion without the large hydrophobic tosylate or butanedisulfonate counterions that could potentially affect sensor chip binding or introduce artifacts in ITC heat measurements.

COMT Surface plasmon resonance Quartz crystal microbalance Isothermal titration calorimetry Enzyme kinetics

Recommended Research Applications and Procurement Scenarios for S-Adenosyl-L-methionine Chloride Dihydrochloride


In Vitro Methyltransferase Activity Assays Requiring SAH-Free Substrate

For accurate kinetic characterization of SAM-dependent methyltransferases (COMT, DNMT, histone methyltransferases), researchers should prioritize chloride dihydrochloride preparations that are certified free of S-adenosylhomocysteine (SAH) and S-methylthioadenosine (MTA) contaminants . The presence of SAH, a competitive inhibitor of most methyltransferases, can artifactually depress measured enzyme activity, while MTA may contribute to assay background. Procurement specifications should require vendor documentation confirming SAH removal for this application.

Cell-Free Protein Expression Using S30 Extract Systems

This compound is specifically documented as a medium supplement for S30 cell extract-based cell-free protein expression systems [1]. Researchers should select the chloride dihydrochloride form for this application due to established protocol compatibility and documented use in the literature. Stabilized salt forms (tosylate, butanedisulfonate) are not validated for this specific application and their counterions may interfere with the complex biochemical milieu of cell-free expression systems.

Biophysical Interaction Studies Using SPR, QCM, or ITC

For surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and isothermal titration calorimetry (ITC) studies of COMT-SAMe interactions, the chloride dihydrochloride salt provides the native SAMe ion without large hydrophobic counterions (tosylate, butanedisulfonate) that could potentially adsorb to sensor surfaces, alter refractive index measurements, or contribute confounding heat signals in ITC experiments . Researchers must implement strict cold-chain handling protocols given the compound's 10% per day purity loss at 25°C [1].

Analytical Reference Standard for SAMe Quantification in Biological Matrices

The chloride dihydrochloride salt serves as an analytical reference standard for SAMe quantification using validated HPLC and capillary electrophoresis (CE) methods [1]. The CE method specifically resolves the S,S-SAMe diastereoisomer from its R,S-epimer and degradation products with baseline separation in under 10 minutes and separation efficiency of 172,520–311,439 theoretical plates per meter [1]. Researchers should note that the compound's inherent instability necessitates fresh preparation of standard solutions immediately prior to analytical runs to ensure accurate quantification.

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